

Application Notes and Protocols for the Synthesis of 3-O-Methyltirobundin Derivatives

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Compound of Interest

Compound Name: 3-O-Methyltirobundin

Cat. No.: B15590399

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These application notes provide detailed protocols for the synthesis of **3-O-Methyltirobundin** and its derivatives, compounds of interest for their potential therapeutic applications, including anticancer and anti-inflammatory activities. The following sections detail the synthetic route from the natural product tirobundin, methods for derivatization, and the biological context of these compounds.

Introduction

Tirobundin is a sesquiterpene lactone that can be isolated from medicinal plants such as *Tithonia diversifolia*. Structurally related to other bioactive sesquiterpenoids like tagitinin C, tirobundin possesses a reactive α -methylene- γ -lactone moiety and several hydroxyl groups that can be chemically modified to produce a library of derivatives. The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR) and the potential optimization of their biological effects. **3-O-Methyltirobundin**, a key derivative, is formed by the methylation of the hydroxyl group at the C-3 position of the tirobundin core structure. This modification can influence the compound's lipophilicity and interaction with biological targets.

Synthesis of 3-O-Methyltirobundin

The synthesis of **3-O-Methyltirobundin** from tirobundin involves the selective methylation of the C-3 hydroxyl group. Common methylating agents such as dimethyl sulfate or methyl iodide can

be employed under basic conditions. The choice of base and solvent is crucial to ensure regioselectivity and to minimize side reactions.

Protocol 1: Methylation of Tirobundin using Dimethyl Sulfate

This protocol is a general method for the O-methylation of hydroxyl-containing natural products and can be adapted for the synthesis of **3-O-Methyltirobundin**.

Materials:

- Tirobundin
- Dimethyl sulfate (DMS)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve tirobundin (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
- Add anhydrous potassium carbonate (3-5 equivalents) to the solution.
- Stir the suspension vigorously at room temperature for 30 minutes.

- Slowly add dimethyl sulfate (1.5-2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure **3-O-Methyltirotundin**.

Protocol 2: Methylation of Tirotundin using Methyl Iodide

This protocol provides an alternative methylation method using methyl iodide.

Materials:

- Tirotundin
- Methyl iodide (CH_3I)
- Sodium hydride (NaH , 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tirotundin (1 equivalent) in anhydrous THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield **3-O-Methyltirotundin**.

Synthesis of 3-O-Methyltirotundin Derivatives

The α -methylene- γ -lactone moiety in **3-O-Methyltirotundin** is a key site for derivatization via Michael addition reactions. This allows for the introduction of various functional groups, potentially modulating the biological activity.

Protocol 3: Michael Addition of Thiols to **3-O-Methyltirotundin**

This protocol describes the synthesis of thiol adducts of **3-O-Methyltirotundin**.

Materials:

- **3-O-Methyltirotundin**
- Thiol (e.g., cysteine, glutathione, or other mercaptans)
- Triethylamine (TEA) or another suitable base
- Methanol or another suitable solvent
- Dichloromethane
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve **3-O-Methyltirotundin** (1 equivalent) in methanol in a round-bottom flask.
- Add the desired thiol (1.1-1.5 equivalents) to the solution.
- Add triethylamine (1.1-1.5 equivalents) to catalyze the reaction.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting thiol adduct by silica gel column chromatography.

Data Presentation

Table 1: Anticancer Activity of Tirotundin Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
Tirotundin	HCT-15 (colon)	1.5	[1]
Tirotundin	K-562 (leukemia)	2.0	[1]
Tagitinin C	HCT-116 (colon)	2.8	[2]
Tagitinin C	A375 (melanoma)	3.5	[2]
Tagitinin C	MCF-7 (breast)	4.2	[2]
Tagitinin C	HepG2 (liver)	5.1	[2]
Tagitinin C	A549 (lung)	6.3	[2]

Note: Specific IC₅₀ values for **3-O-Methyltirotundin** are not yet widely reported in publicly available literature. The data for related compounds are provided for context.

Table 2: Anti-inflammatory Activity of Tirotundin and Related Compounds

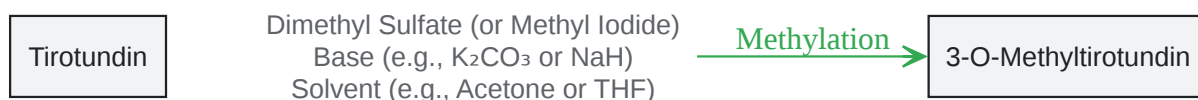
Compound	Assay	IC ₅₀ (μM)	Reference
Tirotundin	NF-κB inhibition	-	[3]
Myricetin-3-O-beta-D-glucuronide	COX-1 inhibition (intact cell)	0.5	[4]
Myricetin-3-O-beta-D-glucuronide	COX-1 inhibition (isolated enzyme)	10	[4]
Myricetin-3-O-beta-D-glucuronide	COX-2 inhibition (isolated enzyme)	8	[4]
Myricetin-3-O-beta-D-glucuronide	5-LOX inhibition	0.1 - 2.2	[4]
Isonicotinate derivative 5	ROS inhibition	1.42 μg/mL	[5]

Note: Quantitative IC₅₀ values for the anti-inflammatory activity of **3-O-Methyltirotundin** are not readily available. The table shows data for related compounds and assays to indicate

potential areas of investigation.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of **3-O-Methyltirotundin** from Tirotundin



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Caption: General scheme for the methylation of Tirotundin.

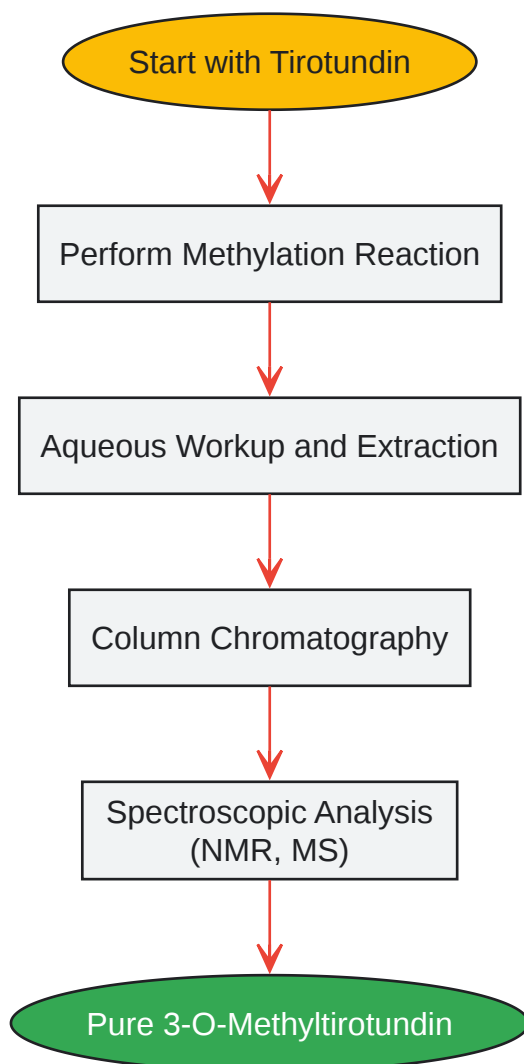
Diagram 2: Derivatization of **3-O-Methyltirotundin** via Michael Addition



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Caption: Synthesis of thiol derivatives from **3-O-Methyltirotundin**.

Diagram 3: Experimental Workflow for Synthesis and Purification



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Caption: Workflow for **3-O-Methyltirotundin** synthesis.

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